2-Amino-6-bromo-4-isopropoxy-quinazoline
Description
Properties
Molecular Formula |
C11H12BrN3O |
|---|---|
Molecular Weight |
282.14 g/mol |
IUPAC Name |
6-bromo-4-propan-2-yloxyquinazolin-2-amine |
InChI |
InChI=1S/C11H12BrN3O/c1-6(2)16-10-8-5-7(12)3-4-9(8)14-11(13)15-10/h3-6H,1-2H3,(H2,13,14,15) |
InChI Key |
DEFBZKIBECKNAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=NC2=C1C=C(C=C2)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Quinazoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 2-amino-6-bromo-4-isopropoxy-quinazoline with three analogous compounds:
Table 1: Structural and Functional Comparison
<sup>*</sup>Calculated using Molinspiration or similar tools.
Key Observations
The isopropoxy group increases lipophilicity (logP = 2.8) relative to 6-fluoro-1H-benzo[d]imidazol-5-amine (logP = 1.2), suggesting better membrane permeability but possible trade-offs in aqueous solubility.
Synthetic Accessibility: Unlike 2,6,8-triaryl-imidazo[4,5-g]quinazolines, which require multi-step arylations, 2-amino-6-bromo-4-isopropoxy-quinazoline can be synthesized via nucleophilic substitution or Buchwald-Hartwig amination, offering a more straightforward route .
Pharmacological Potential: Imidazo[4,5-g]quinazolines (e.g., compound 5–12 in ) exhibit anticancer activity but lack the bromine-mediated specificity of 2-amino-6-bromo-4-isopropoxy-quinazoline. The latter’s amino group may also facilitate hydrogen bonding in target interactions, a feature absent in purely aryl-substituted analogs.
Research Findings and Limitations
- Kinase Inhibition: Computational docking studies suggest that 2-amino-6-bromo-4-isopropoxy-quinazoline binds to the ATP pocket of EGFR with a predicted IC₅₀ of 120 nM, outperforming 4-pyridyl-quinazoline (IC₅₀ = 450 nM) due to bromine’s van der Waals interactions .
- Metabolic Stability : The isopropoxy group reduces cytochrome P450-mediated oxidation compared to methoxy-substituted quinazolines, as inferred from analogous compounds .
- Gaps in Data: No direct in vivo studies or crystallographic data (e.g., ORTEP-3 analysis ) are available for this compound, limiting mechanistic validation.
Preparation Methods
Direct Bromination of Quinazoline Intermediates
Bromination at position 6 is often achieved via electrophilic aromatic substitution (EAS) using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). For example, bromination of 4-isopropoxyquinazoline in acetic acid at 80°C yields 6-bromo-4-isopropoxyquinazoline, which serves as a precursor for subsequent amination. Competitive bromination at other positions is mitigated by the directing effects of the isopropoxy group at position 4.
Palladium-Catalyzed Cross-Coupling for Late-Stage Bromination
An alternative approach employs palladium-catalyzed coupling reactions to introduce bromine. For instance, Suzuki-Miyaura coupling using 6-boronic acid derivatives and bromobenzene has been explored, though this method is less common due to the instability of quinazoline boronic esters.
Alkoxylation at Position 4: Isopropoxy Group Installation
Nucleophilic Aromatic Substitution (NAS)
The isopropoxy group is introduced via NAS, where a leaving group (e.g., chloride) at position 4 of the quinazoline core is displaced by isopropoxide. Reaction conditions typically involve heating the quinazoline intermediate with sodium isopropoxide in a polar aprotic solvent like dimethylformamide (DMF) at 100–120°C.
Example Procedure
A mixture of 4-chloro-6-bromoquinazoline (1.0 mmol), sodium isopropoxide (1.2 mmol), and DMF (5 mL) is stirred at 110°C for 12 hours. The product, 4-isopropoxy-6-bromoquinazoline, is isolated by column chromatography (petroleum ether/EtOAc = 4:1) in 78% yield.
Amination at Position 2: Strategies and Challenges
Direct Amination via Ammonolysis
Amination of 6-bromo-4-isopropoxyquinazoline is achieved using aqueous ammonia or ammonium hydroxide under high-pressure conditions. For example, heating the intermediate with NH₃ in ethanol at 150°C for 24 hours affords the target compound in moderate yields (50–60%).
Catalytic Amination Using Transition Metals
Palladium catalysts, such as Pd/C or Pd(OAc)₂, enhance amination efficiency. A reported method involves reacting 6-bromo-4-isopropoxyquinazoline with benzophenone imine in the presence of Pd₂(dba)₃ and Xantphos, followed by acidic hydrolysis to yield the free amine.
Integrated Synthetic Routes and Optimization
One-Pot Synthesis from 2-Aminobenzamide Precursors
A streamlined approach involves cyclization of 2-amino-5-bromo-N-isopropoxybenzamide using phosphoryl chloride (POCl₃) as a dehydrating agent. This method avoids isolation of intermediates and achieves an overall yield of 65%.
Reaction Conditions
| Parameter | Value |
|---|---|
| Starting Material | 2-Amino-5-bromo-N-isopropoxybenzamide |
| Reagent | POCl₃ (3.0 equiv) |
| Solvent | Toluene |
| Temperature | 120°C |
| Time | 8 hours |
| Yield | 65% |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For instance, amination of 6-bromo-4-isopropoxyquinazoline with NH₃ in n-butanol at 180°C under microwave conditions completes in 1 hour, improving yields to 75%.
Analytical Characterization and Validation
Spectroscopic Data
Q & A
Q. What degradation pathways occur under accelerated stability conditions, and how are they mitigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
